molecular formula C9H8N2O5 B167456 O-Acetyl-N-(p-nitrobenzoyl)hydroxylamine CAS No. 1613-81-6

O-Acetyl-N-(p-nitrobenzoyl)hydroxylamine

Cat. No.: B167456
CAS No.: 1613-81-6
M. Wt: 224.17 g/mol
InChI Key: DGCQHHXNQRYLBM-UHFFFAOYSA-N
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Description

O-Acetyl-N-(p-nitrobenzoyl)hydroxylamine is a chemical compound with the molecular formula C9H8N2O5. It is known for its applications in various fields, including chemistry and pharmaceuticals. The compound is characterized by the presence of an acetyl group, a nitrobenzoyl group, and a hydroxylamine moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Acetyl-N-(p-nitrobenzoyl)hydroxylamine typically involves the reaction of p-nitrobenzoyl chloride with hydroxylamine, followed by acetylation. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reaction. The process generally requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

O-Acetyl-N-(p-nitrobenzoyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to various substituted hydroxylamine derivatives .

Scientific Research Applications

O-Acetyl-N-(p-nitrobenzoyl)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of O-Acetyl-N-(p-nitrobenzoyl)hydroxylamine involves its interaction with molecular targets through its functional groups. The acetyl and nitrobenzoyl groups can participate in electrophilic and nucleophilic reactions, respectively, while the hydroxylamine moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate biological pathways and enzyme activities, contributing to the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its utility in various research fields highlight its significance .

Properties

IUPAC Name

[(4-nitrobenzoyl)amino] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O5/c1-6(12)16-10-9(13)7-2-4-8(5-3-7)11(14)15/h2-5H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCQHHXNQRYLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ONC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936477
Record name N-(Acetyloxy)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613-81-6
Record name Hydroxylamine, O-acetyl-N-(p-nitrobenzoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Acetyloxy)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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